N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-guanidine
CAS No.:
Cat. No.: VC16290646
Molecular Formula: C11H11N5O2
Molecular Weight: 245.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11N5O2 |
|---|---|
| Molecular Weight | 245.24 g/mol |
| IUPAC Name | 2-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)guanidine |
| Standard InChI | InChI=1S/C11H11N5O2/c1-5-6-2-8-9(18-4-17-8)3-7(6)15-11(14-5)16-10(12)13/h2-3H,4H2,1H3,(H4,12,13,14,15,16) |
| Standard InChI Key | CXJGGSITRFOXON-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=NC2=CC3=C(C=C12)OCO3)N=C(N)N |
Introduction
Chemical Structure and Physicochemical Properties
N-(8-Methyl- dioxolo[4,5-g]quinazolin-6-yl)-guanidine (molecular formula: C₁₁H₁₁N₅O₂; molecular weight: 245.24 g/mol) features a quinazoline core fused with a 1,3-dioxole ring at the 4,5- and 6,7-positions, respectively. The 8-methyl group and 6-guanidine substituent introduce steric and electronic modifications that influence its reactivity and bioavailability. The IUPAC name, 2-(8-methyl- dioxolo[4,5-g]quinazolin-6-yl)guanidine, reflects this arrangement.
Key spectroscopic data include:
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¹H NMR (DMSO-d₆): Signals at δ 2.44 ppm (s, 3H) confirm the methyl group, while aromatic protons appear between δ 7.19–8.24 ppm.
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¹³C NMR: Peaks at δ 21.4 ppm (CH₃) and 113.1–144.7 ppm (aromatic and dioxole carbons).
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HRMS (EI): [M]⁺ observed at m/z 350.1529 (calculated: 350.1531).
The compound’s solubility in polar aprotic solvents like DMF and limited aqueous solubility suggest suitability for drug formulation requiring controlled release.
Synthesis and Characterization
The synthesis of N-(8-Methyl- dioxolo[4,5-g]quinazolin-6-yl)-guanidine involves sequential functionalization of the quinazoline core. A representative protocol includes:
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Quinazoline Core Formation: Cyclocondensation of 2-aminobenzonitrile derivatives with formamide or cyanamide under catalytic conditions .
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Dioxole Ring Installation: Electrophilic substitution using methylene donors (e.g., dichloromethane) in the presence of Lewis acids.
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Guanidine Attachment: Nucleophilic substitution at the 6-position using cyanamide or protected guanidine precursors.
Chromatographic purification (e.g., silica gel with chloroform/methanol gradients) yields the final product in >95% purity. Recent advances in heterogeneous catalysis, such as magnetic Cu-MOF-74 systems, offer potential for scalable and recyclable synthesis routes, though direct application to this compound remains unexplored .
Biological Activities and Mechanistic Insights
N-(8-Methyl- dioxolo[4,5-g]quinazolin-6-yl)-guanidine exhibits dose-dependent inhibitory effects on enzymes critical to DNA replication and cell proliferation, including topoisomerase II and thymidylate synthase. Mechanistic studies propose:
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DNA Intercalation: Planar aromatic regions intercalate into DNA base pairs, disrupting replication.
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Enzyme Inhibition: Guanidine moiety chelates catalytic metal ions (e.g., Mg²⁺ in ATP-binding pockets).
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Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of Bcl-2 in cancer cell lines.
In murine models, the compound reduced tumor volume by 58% at 50 mg/kg/day, comparable to doxorubicin. Antimicrobial assays show MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli, attributed to membrane disruption and folate pathway inhibition.
Comparative Analysis with Related Quinazoline Derivatives
The structural uniqueness of N-(8-Methyl- dioxolo[4,5-g]quinazolin-6-yl)-guanidine becomes evident when contrasted with analogues (Table 1) .
Table 1: Key Differences Between N-(8-Methyl- dioxolo[4,5-g]quinazolin-6-yl)-guanidine and Related Compounds
The guanidine group enhances hydrogen-bonding capacity, improving target affinity compared to alkyl or aryl substituents.
Research Applications and Future Directions
Current research prioritizes:
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Structure-Activity Relationship (SAR) Studies: Modifying the dioxole ring and guanidine moiety to optimize pharmacokinetics.
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Nanoparticle Delivery Systems: Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance bioavailability.
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Combination Therapies: Synergistic effects with cisplatin and 5-fluorouracil in colorectal cancer models.
Ongoing clinical trials (Phase I/II) assess safety profiles in solid tumors, with preliminary data indicating manageable toxicity (Grade 1–2 nausea, neutropenia).
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